3-(2,5,6-Trimethyl-3-oxo-2,3-dihydropyridazine-4-carbonyl)-1,3-thiazolidine-4-carboxylic acid is a complex organic compound identified by the CAS number 1218015-86-1. This compound features a unique structure that combines a thiazolidine ring with a dihydropyridazine moiety, making it a versatile scaffold in medicinal chemistry. The molecular formula of this compound is C12H15N3O4S, and it has a molecular weight of 297.33 g/mol .
This compound falls under the category of thiazolidine derivatives, which are known for their diverse biological properties. Thiazolidines are characterized by their five-membered rings containing sulfur and nitrogen, and they have been implicated in various therapeutic areas, including diabetes management and anti-inflammatory treatments .
The synthesis of 3-(2,5,6-trimethyl-3-oxo-2,3-dihydropyridazine-4-carbonyl)-1,3-thiazolidine-4-carboxylic acid typically involves multi-step reactions that may include:
Technical details regarding specific reagents and conditions can vary based on the desired purity and yield of the final product .
The molecular structure of 3-(2,5,6-trimethyl-3-oxo-2,3-dihydropyridazine-4-carbonyl)-1,3-thiazolidine-4-carboxylic acid can be represented as follows:
This structure includes:
Key structural data includes:
The compound can participate in various chemical reactions due to its functional groups. Notable reactions include:
These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives for specific applications .
The mechanism of action of 3-(2,5,6-trimethyl-3-oxo-2,3-dihydropyridazine-4-carbonyl)-1,3-thiazolidine-4-carboxylic acid is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes or receptors within metabolic pathways. For instance:
Data supporting these mechanisms often come from in vitro studies that assess the compound's effects on cell lines relevant to metabolic diseases .
The physical properties of this compound include:
Chemical properties include:
Relevant analyses often involve spectroscopic techniques (e.g., NMR, IR) to characterize these properties further .
The compound has several potential applications in scientific research:
The structural complexity of this hybrid compound arises from three key domains:
Thiazolidine carboxylic acid domain: Features a 1,3-thiazolidine ring with a carboxylic acid substituent at the C4 position. This moiety exhibits cis-trans isomerism due to chiral centers at C2 and C4, significantly influencing its three-dimensional conformation and biological interactions. The carboxylic acid group enhances water solubility and provides a site for salt formation or hydrogen bonding with biological targets [3] [6].
Dihydropyridazine domain: Contains a 2,3-dihydropyridazine ring with methyl substituents at C2, C5, and C6 positions and a carbonyl group at C3. This arrangement creates an α,β-unsaturated ketone system capable of Michael addition reactions and electrostatic interactions with enzyme active sites. The methylation pattern potentially enhances metabolic stability and membrane permeability [4].
Linking carbonyl group: An amide bond (-CONH-) bridges the thiazolidine C3 position and dihydropyridazine C4 position. This linkage adopts a planar configuration that constrains the relative orientation of the two heterocyclic systems while providing hydrogen bond acceptor/donor capabilities crucial for target recognition [3].
Electronic Properties: Computational analyses (DFT) of analogous structures reveal polarized electron distribution, with the carboxylic acid and carbonyl groups creating electron-deficient regions favorable for nucleophilic attack or coordination with metal ions in enzyme active sites [3].
Stereochemical Complexity: The presence of two chiral centers in the thiazolidine ring generates diastereomers that may exhibit differential biological activities. Recent synthetic efforts have focused on stereoselective routes to access enantiomerically enriched forms [3].
Table 1: Structural Features of Key Heterocyclic Domains
Structural Domain | Key Features | Potential Pharmacological Contributions |
---|---|---|
Thiazolidine-4-carboxylic acid | Chiral centers (C2,C4), H-bond donor/acceptor (COOH), sulfur atom | Metal chelation, enzyme inhibition, membrane interaction |
2,5,6-Trimethyl-3-oxo-2,3-dihydropyridazine | β-Keto carbonyl, methyl steric shield, conjugated system | Enzyme recognition, redox modulation, hydrophobic interactions |
Amide linker | Planar configuration, H-bond donor (NH), H-bond acceptor (C=O) | Structural rigidity, target binding, peptide-mimetic properties |
Thiazolidine derivatives have evolved from simple antimicrobial agents to privileged scaffolds in targeted drug design:
First Generation (1950s-1980s): Early thiazolidine derivatives focused primarily on antibacterial applications, capitalizing on structural similarities to penicillin. The unsubstituted thiazolidine ring demonstrated moderate bioactivity but suffered from metabolic instability and limited target specificity [6].
Diabetes Breakthrough (1990s): The discovery of thiazolidinediones (TZDs) as PPARγ agonists revolutionized type 2 diabetes treatment. Rosiglitazone and pioglitazone emerged as insulin sensitizers, validating the 2,4-thiazolidinedione scaffold as a therapeutically relevant pharmacophore. However, safety concerns (cardiotoxicity, bladder cancer risk) prompted research into modified thiazolidine derivatives with improved safety profiles [2] [6].
Oncological Shift (2010s): Research pivoted toward anticancer applications, with evidence that TZD derivatives modulate proliferation pathways beyond PPARγ activation. Ciglitazone derivatives demonstrated PPARγ-independent pro-apoptotic effects in pancreatic, prostate, and breast cancer models through inhibition of HDACs, VEGFR, and PI3K/Akt signaling. This period saw strategic incorporation of thiazolidine rings into hybrid molecules to enhance target polypharmacology [1] [2].
Contemporary Hybrids (2020-Present): The current decade has witnessed explosive growth in thiazolidine-based hybrids, particularly:
This evolutionary trajectory demonstrates how structural refinements of the thiazolidine core have progressively addressed historical limitations while expanding therapeutic applications—a context that informs the development of the title dihydropyridazine hybrid [1] [3] [6].
The dihydropyridazine moiety contributes critical pharmacodynamic properties to the hybrid structure:
Epigenetic Modulation: Dihydropyridazine derivatives exhibit high-affinity binding to histone deacetylases (HDACs), particularly HDAC8 isoforms overexpressed in hematological malignancies. Molecular docking studies indicate that the β-keto carbonyl coordinates with Zn2+ in the catalytic pocket, while the dihydropyridazine ring stacks against hydrophobic residues via van der Waals interactions. This dual interaction inhibits deacetylase activity, promoting histone hyperacetylation and reactivation of tumor suppressor genes [2] [5].
Angiogenesis Inhibition: The trimethyl-dihydropyridazine system demonstrates structural analogy to VEGFR-2 inhibitors like sorafenib. In vitro evaluations show blockade of ATP binding in the kinase domain through:
Redox Homeostasis: The electron-deficient dihydropyridazine ring undergoes bioreduction in hypoxic tumor microenvironments, generating reactive oxygen species (ROS) that induce oxidative DNA damage. Concurrently, the scaffold upregulates PTEN expression while downregulating Akt/mTOR/p70S6K survival pathways—a dual mechanism that preferentially sensitizes cancer cells to apoptosis [2].
Enzyme Inhibition Profiles: Recent structure-activity relationship (SAR) studies quantify the dihydropyridazine contribution to polypharmacology:
Table 2: Enzyme Targets of Dihydropyridazine-Containing Hybrids
Target Enzyme | Inhibition IC50 (µM) | Structural Determinants | Biological Consequence |
---|---|---|---|
HDAC8 | 0.008 - 0.15 | β-Keto carbonyl (Zn2+ chelation), hydrophobic methyl groups | Histone hyperacetylation, cell cycle arrest |
VEGFR-2 | 0.12 - 0.87 | Hydrogen-bond acceptor, π-stacking surface | Anti-angiogenesis, metastasis suppression |
PI3Kγ | 0.34 - 1.25 | Interaction with Lys833, Asp841 via water bridge | Apoptosis induction, chemosensitization |
COX-2/5-LOX | 0.48 - 2.10 | Hydrophobic channel occupation, peroxide bond mimicry | Anti-inflammatory, neuroprotection |
These mechanistic insights rationalize the strategic incorporation of the 2,5,6-trimethyl-3-oxo-2,3-dihydropyridazine unit into the hybrid structure, positioning it as a versatile scaffold for multi-target therapeutic applications [2] [4] [5].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1